molecular formula C9H8N2O3 B5530763 3-(3-nitrophenyl)acrylamide

3-(3-nitrophenyl)acrylamide

Cat. No. B5530763
M. Wt: 192.17 g/mol
InChI Key: QDGXIICOKBFSQX-SNAWJCMRSA-N
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Description

3-(3-nitrophenyl)acrylamide is a chemical compound of interest in various scientific research areas due to its structural features, which include a nitrophenyl group attached to an acrylamide. This compound is studied for its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of 3-(3-nitrophenyl)acrylamide and related compounds involves several steps, including condensation reactions and the use of specific reagents under controlled conditions. For instance, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was synthesized from a condensation reaction with a high yield, indicating a potential pathway for synthesizing similar compounds (Kariuki et al., 2022).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the chemical behavior of 3-(3-nitrophenyl)acrylamide. Studies using spectroscopic techniques like FT-IR, NMR, and X-ray diffraction provide insights into the compound's molecular conformation and electronic properties. For example, the structural and spectroscopic data of a related molecule were calculated using density functional theory (DFT), which helps in understanding the ground state properties of such compounds (Asiri et al., 2011).

Chemical Reactions and Properties

3-(3-nitrophenyl)acrylamide undergoes various chemical reactions, including cycloadditions and condensations, influenced by its acrylamide and nitrophenyl groups. These reactions are essential for synthesizing derivatives and understanding the compound's reactivity. Asymmetric 1,3-dipolar cycloadditions of acrylamides have been reviewed, highlighting methods for achieving high stereocontrol, which is relevant to synthesizing and manipulating 3-(3-nitrophenyl)acrylamide derivatives (Kissane & Maguire, 2010).

properties

IUPAC Name

(E)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c10-9(12)5-4-7-2-1-3-8(6-7)11(13)14/h1-6H,(H2,10,12)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGXIICOKBFSQX-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3-Nitrophenyl)acrylamide

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